Ethyl (2-{[(1-ethyl-4-hydroxy-2-oxo-1,2-dihydro-3-quinolinyl)carbonyl]amino}-1,3-thiazol-4-yl)acetate
Description
Ethyl (2-{[(1-ethyl-4-hydroxy-2-oxo-1,2-dihydro-3-quinolinyl)carbonyl]amino}-1,3-thiazol-4-yl)acetate is a heterocyclic compound featuring a quinoline core substituted with an ethyl group at the N1 position, a hydroxy group at C4, and a ketone at C2. The quinoline moiety is linked via a carbonyl group to a thiazole ring, which is further functionalized with an ethyl acetate side chain. Its molecular formula is C₁₉H₁₉N₃O₅S, with a theoretical molecular weight of 401.44 g/mol (inferred from structural analogs in ).
Properties
Molecular Formula |
C19H19N3O5S |
|---|---|
Molecular Weight |
401.4 g/mol |
IUPAC Name |
ethyl 2-[2-[(1-ethyl-4-hydroxy-2-oxoquinoline-3-carbonyl)amino]-1,3-thiazol-4-yl]acetate |
InChI |
InChI=1S/C19H19N3O5S/c1-3-22-13-8-6-5-7-12(13)16(24)15(18(22)26)17(25)21-19-20-11(10-28-19)9-14(23)27-4-2/h5-8,10,24H,3-4,9H2,1-2H3,(H,20,21,25) |
InChI Key |
INXNRMWGBWUVRF-UHFFFAOYSA-N |
Canonical SMILES |
CCN1C2=CC=CC=C2C(=C(C1=O)C(=O)NC3=NC(=CS3)CC(=O)OCC)O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl (2-{[(1-ethyl-4-hydroxy-2-oxo-1,2-dihydro-3-quinolinyl)carbonyl]amino}-1,3-thiazol-4-yl)acetate typically involves multi-step organic reactions. One common method involves the acylation of 4-hydroxy-2-oxo-1,2-dihydroquinoline derivatives with thiazole-containing intermediates . The reaction conditions often require the use of organic solvents such as dichloromethane and catalysts like triethylamine to facilitate the formation of the desired product .
Industrial Production Methods
the principles of green chemistry, such as multi-component reactions and atom economy, are often applied to optimize the synthesis process .
Chemical Reactions Analysis
Types of Reactions
Ethyl (2-{[(1-ethyl-4-hydroxy-2-oxo-1,2-dihydro-3-quinolinyl)carbonyl]amino}-1,3-thiazol-4-yl)acetate undergoes various chemical reactions, including:
Oxidation: The quinoline moiety can be oxidized to form quinolinone derivatives.
Reduction: Reduction reactions can convert the carbonyl groups to hydroxyl groups.
Substitution: The ester group can undergo nucleophilic substitution to form amides or other esters.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles like amines and alcohols . Reaction conditions typically involve controlled temperatures and the use of inert atmospheres to prevent unwanted side reactions .
Major Products
The major products formed from these reactions include various quinoline and thiazole derivatives, which can exhibit different biological activities .
Scientific Research Applications
Ethyl (2-{[(1-ethyl-4-hydroxy-2-oxo-1,2-dihydro-3-quinolinyl)carbonyl]amino}-1,3-thiazol-4-yl)acetate has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Studied for its potential as an enzyme inhibitor or receptor modulator.
Industry: Utilized in the development of new materials with specific chemical properties.
Mechanism of Action
The mechanism of action of Ethyl (2-{[(1-ethyl-4-hydroxy-2-oxo-1,2-dihydro-3-quinolinyl)carbonyl]amino}-1,3-thiazol-4-yl)acetate involves its interaction with specific molecular targets, such as enzymes and receptors. The quinoline moiety can bind to active sites of enzymes, inhibiting their activity, while the thiazole ring can interact with receptor proteins, modulating their function . These interactions can lead to various biological effects, including anti-inflammatory and antimicrobial activities .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Variations on the Quinoline Ring
Ethyl vs. Methyl Substitution
- Methyl-substituted analog (Ethyl (2-{[(4-hydroxy-1-methyl-2-oxo-1,2-dihydro-3-quinolinyl)carbonyl]amino}-1,3-thiazol-4-yl)acetate, C₁₈H₁₇N₃O₅S, MW 387.41 g/mol): Lower molecular weight and reduced steric bulk compared to the ethyl variant. Reported logP = 1.657, logD = -0.8499, and polar surface area = 84.241 Ų (). These values suggest moderate hydrophobicity and high solubility.
Isobutyl Substitution
- Isobutyl-substituted analog (Ethyl (2-{[(4-hydroxy-1-isobutyl-2-oxo-1,2-dihydro-3-quinolinyl)carbonyl]amino}-1,3-thiazol-4-yl)acetate, C₂₁H₂₃N₃O₅S, MW 429.49 g/mol): Increased lipophilicity (predicted logP > 2.0) due to the branched alkyl chain. Potential for enhanced metabolic stability but reduced aqueous solubility .
Variations in the Ester Group
- Methyl ester analogs (e.g., Methyl 2-[(quinolinyl)carbonylamino] alkanoates): Shorter alkyl chains (methyl vs. ethyl) decrease molecular weight and logP, favoring faster metabolic clearance .
- Ethyl ester in target compound : Likely extends half-life in vivo due to slower esterase hydrolysis compared to methyl esters.
Thiazole Ring Modifications
- Methoxyimino-functionalized thiazoles (e.g., (2Z)-Methyl 2-(2-amino-1,3-thiazol-4-yl)-2-(methoxyimino)ethanoate): The methoxyimino group enhances stability against β-lactamase enzymes, a feature leveraged in cephalosporin antibiotics .
Physicochemical and Pharmacokinetic Profiles
*Theoretical values inferred from structural analogs.
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